molecular formula C13H13NO5 B2436908 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 932918-29-1

4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No. B2436908
CAS RN: 932918-29-1
M. Wt: 263.249
InChI Key: CZSXZFGMQBPXEX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, and more. The molecular weight of “4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is 263.25 .

Scientific Research Applications

Synthesis Applications

  • The compound is used in the synthesis of isoxazole-4-carboxylic acid derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization. This involves Fe(II)-catalyzed isomerization under varying conditions to produce esters and amides, showcasing its utility in complex chemical synthesis processes (Serebryannikova et al., 2019).

Chemical Reaction and Modification Studies

  • Studies on 3,5-disubstituted isoxazoles, involving lithiation reactions, have utilized similar compounds. These studies provide insights into the chemical behavior and potential modifications of isoxazole derivatives, which can include 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (Micetich & Chin, 1970).

Functionalized Isoxazole Synthesis

  • A scaffold for synthesizing highly functionalized isoxazoles has been developed using derivatives similar to the compound . This highlights the potential for creating diverse chemical entities with varied functionalities (Ruano et al., 2005).

Heterocyclic Compound Synthesis

  • Research has also explored the synthesis of various heterocyclic compounds using similar isoxazole derivatives. This indicates the compound's applicability in the broader field of heterocyclic chemistry and the development of novel organic compounds (Matsumoto et al., 1992).

properties

IUPAC Name

4-[(4-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXZFGMQBPXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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